N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10(2)7-15(18)16-8-13(17)12-9-19-14-6-4-3-5-11(12)14/h3-6,9-10,13,17H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRYAJNTRKURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via various methods, including the Pd-catalyzed coupling reactions and electrophilic cyclization reactions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a precursor containing a leaving group.
Amidation Reaction: The final step involves the formation of the amide bond between the hydroxyethyl group and 3-methylbutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide
- Structure : Differs by the substitution of 3-methylbutanamide with 3-(2-bromophenyl)propanamide.
- Biological Activity: Brominated aromatic groups often improve binding affinity to hydrophobic protein pockets, whereas the methylbutanamide may prioritize metabolic stability. Solubility: The bromophenyl group increases lipophilicity (logP ~3.5 estimated), whereas the branched methylbutanamide likely reduces crystallinity, improving aqueous solubility .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Shares a hydroxyethylamine linker and amide group but replaces benzothiophene with a simpler 3-methylbenzamide.
- Key Differences: Directing Groups: The N,O-bidentate motif in this compound facilitates metal-catalyzed C–H functionalization, a property less pronounced in the benzothiophene derivative due to steric hindrance. Aromatic Interactions: Benzothiophene’s sulfur atom may participate in stronger non-covalent interactions (e.g., sulfur-π) compared to benzene, affecting catalytic or binding efficiency .
Butoctamide (N-(2-Ethylhexyl)-3-hydroxybutanamide)
- Structure : A simpler hydroxybutanamide with a branched alkyl chain.
- Key Differences :
- Bioavailability : The ethylhexyl group in Butoctamide enhances lipophilicity (logP = 2.1), favoring blood-brain barrier penetration, whereas the benzothiophene derivative’s aromaticity may limit CNS uptake.
- Applications : Butoctamide is a sedative, suggesting that the target compound’s benzothiophene could redirect activity toward peripheral targets (e.g., kinase inhibition) .
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB Linked 3-Methylbutanamide
- Structure : Features a 3-methylbutanamide conjugated to a peptide-PEG scaffold.
- Key Differences :
- Targeted Delivery : The PEG-peptide linkage enables tumor-specific targeting, a property absent in the standalone benzothiophene derivative.
- Pharmacokinetics : Conjugation increases molecular weight (~757.76 g/mol vs. ~300 g/mol for the target compound), prolonging half-life but reducing passive diffusion .
Structural and Physicochemical Data Comparison
| Property | Target Compound | Bromophenyl Analog | 3-Methylbenzamide | Butoctamide |
|---|---|---|---|---|
| Molecular Weight | ~300 g/mol (estimated) | 409.32 g/mol | 221.29 g/mol | 215.33 g/mol |
| logP | ~2.8 (estimated) | ~3.5 | 1.9 | 2.1 |
| Aromatic Motif | Benzothiophene | Benzothiophene + Bromophenyl | Benzene | None |
| Key Functional Groups | Hydroxyethyl, Methylbutanamide | Hydroxyethyl, Bromophenyl | N,O-Bidentate | Ethylhexyl, Hydroxy |
| Bioactivity | Potential kinase inhibitor | Electrophilic intermediate | C–H functionalization | Sedative |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide, also known as EVT-2860771, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of the hydroxyethyl and methylbutanamide groups enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies suggest that it could modulate enzyme activities that are critical for cellular functions.
- Receptor Binding : There is evidence indicating that this compound interacts with various receptors, potentially influencing signaling pathways related to inflammation and pain modulation.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds similar to this compound. For instance, compounds with similar structures have shown effectiveness against viruses such as Yellow Fever Virus (YFV) with effective concentration (EC50) values ranging from 0.25 to 1.0 μM . While specific data on EVT-2860771's antiviral efficacy remains limited, its structural analogs suggest potential in this area.
Anticancer Properties
Research into related benzothiophene derivatives has indicated potential anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Although direct studies on this compound are still necessary, the structural similarities suggest a promising avenue for anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiophene Core : Starting materials undergo cyclization reactions to form the benzothiophene structure.
- Functionalization : Hydroxyethyl and methylbutanamide groups are introduced through specific chemical reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Formation of the benzothiophene core via cyclization of sulfur-containing precursors (e.g., thioanisole derivatives under acidic conditions).
- Introduction of the hydroxyethyl group through nucleophilic substitution or epoxide ring-opening reactions.
- Coupling with 3-methylbutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Optimization includes adjusting reaction temperature (60–80°C for cyclization), solvent polarity, and catalyst loading (e.g., Pd for cross-coupling steps). Purity is validated via HPLC (>95%) and LC-MS .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Q. What preliminary biological activities have been reported for benzothiophene derivatives like this compound?
Analogous benzothiophene-based molecules show:
- Anticancer activity via apoptosis induction (e.g., caspase-3/7 activation in HeLa cells at IC₅₀ = 5–10 µM).
- Enzyme inhibition (e.g., kinase or protease targets) due to hydrophobic interactions with the benzothiophene moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Contradictions may arise from:
- Cell-line specificity (e.g., sensitivity in breast cancer vs. colorectal models). Validate using orthogonal assays (MTT, clonogenic, flow cytometry).
- Solubility limitations in aqueous buffers. Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Structural analogs with modified substituents (e.g., fluorination at the benzothiophene ring) can clarify structure-activity relationships (SAR) .
Q. What experimental strategies are recommended for elucidating the mechanism of action in anticancer studies?
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., p53 or MAPK).
- Protein interaction studies (surface plasmon resonance or CETSA) to map binding targets.
- In vivo xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and pharmacokinetics .
Q. How can computational methods enhance the design of derivatives with improved potency?
- Molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR or Bcl-2).
- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in flexible side chains (e.g., hydroxyethyl group): Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .
- Twinned crystals : Use PLATON’s TWINROTMAT to identify twin laws and refine with HKLF5 data .
Q. How do physicochemical properties (e.g., logP, solubility) influence formulation for in vivo studies?
- logP ~2.5 (predicted via ChemAxon) suggests moderate lipophilicity; optimize using salt forms (e.g., hydrochloride) or PEGylation.
- Aqueous solubility <10 µg/mL necessitates lipid-based carriers (e.g., liposomes) for intravenous delivery .
Methodological Considerations
Q. What quality control protocols ensure batch-to-batch consistency in synthesis?
- In-process monitoring via TLC (silica gel 60 F₂₅₄) and UPLC-MS.
- Residual solvent analysis (GC-MS) to meet ICH Q3C guidelines.
- Chiral purity validated by chiral HPLC (Chiralpak AD-H column) .
Q. How can researchers mitigate oxidative degradation during storage?
- Store under argon at −20°C in amber vials.
- Add antioxidants (0.1% BHT) to solid formulations.
- Monitor degradation products via accelerated stability studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
